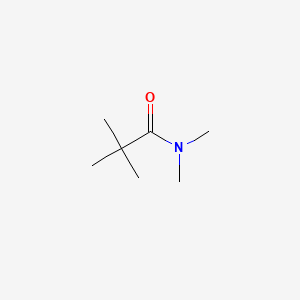

N,N-Dimethylpivalamide

Overview

Description

N,N-Dimethylpivalamide (DMPA) is a versatile synthetic compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble liquid that has found use in a variety of laboratory experiments. DMPA has been used as a solvent for organic reactions, as a reagent for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. It has also been used in biochemical and physiological studies, and can be used to study the effects of drugs on biological systems.

Scientific Research Applications

Alzheimer's Disease Research

- N,N-Dimethylpivalamide derivatives, like [18F]FDDNP, have been used in Alzheimer's disease research. A study demonstrated the use of [18F]FDDNP in positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

Chemical Synthesis

- This compound participates in chemical reactions such as the formation of amino substituted 1-oxa-3-azabutatrienium salts, playing a role in the synthesis of various chemical structures (Müller et al., 1985).

Neuropeptide Sequencing

- In the field of neuropeptide sequencing, N-terminal dimethyl labeling techniques, which involve this compound, have been used for de novo sequencing of neuropeptides directly from tissue extracts (Fu & Li, 2005).

Water Treatment

- This compound and its related compounds play a role in the production of N-nitrosodimethylamine (NDMA) during the disinfection of municipal wastewater effluent, with research focusing on the sources and fate of NDMA precursors in water treatment processes (Mitch & Sedlak, 2004).

Pharmacological Development

- In the development of new drugs, compounds like N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, related to this compound, have been investigated for their potential as anticholinesterase drugs (Prozorovskii et al., 2004).

Analytical Chemistry

- In analytical chemistry, derivatization of amino acids with compounds like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/mass spectrometry analysis is a significant application area. This involves the use of this compound-related reagents for sensitive detection and analysis (Liu et al., 2004).

Environmental Sciences

- In environmental sciences, studies on the microbial degradation of this compound and related compounds in water treatment have been conducted to understand their impact and removal from wastewater (Zhou et al., 2018).

properties

IUPAC Name |

N,N,2,2-tetramethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,3)6(9)8(4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVGHTRVYWUWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179071 | |

| Record name | N,N-Dimethyl-tert-butylcarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24331-71-3 | |

| Record name | N,N-Dimethyl-tert-butylcarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024331713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-tert-butylcarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

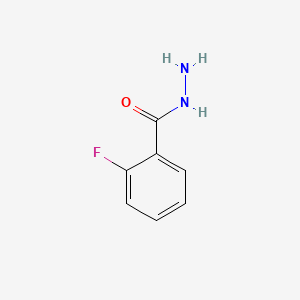

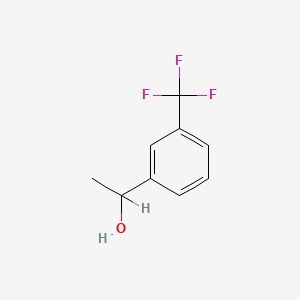

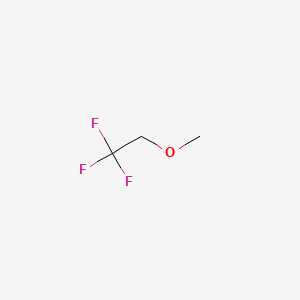

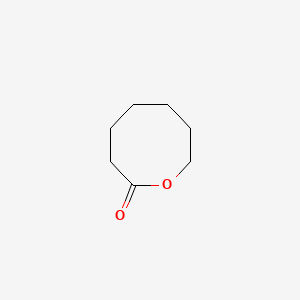

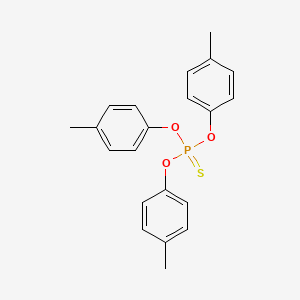

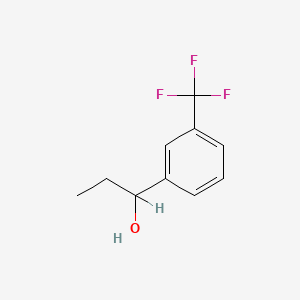

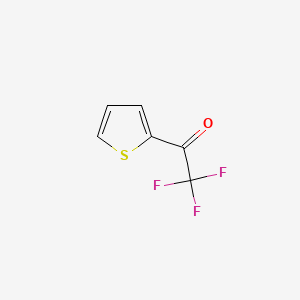

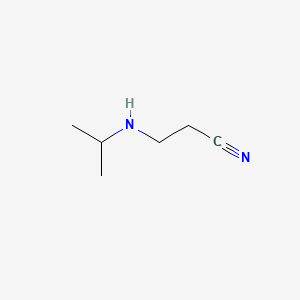

Feasible Synthetic Routes

Q & A

Q1: Why was N,N-Dimethylpivalamide used in the synthesis of L-733,725?

A1: this compound, when mixed with acetonitrile, acts as a polar, moderately basic solvent. [] This solvent system, along with trifluoromethanesulfonic acid as a catalyst, was found to be crucial in achieving high chemoselectivity during the alkylation of ascomycin with the imidazolyl trichloroacetimidate side chain. [] This high chemoselectivity specifically targets the C32 hydroxy group of the unprotected ascomycin, a critical step in the synthesis of the immunosuppressant L-733,725. []

Q2: What is the role of this compound in the complex Tetrachlorobis(this compound)uranium(IV)?

A2: While the provided abstract does not offer details on the specific interactions within the complex, the formula [U(C7H15NO)2Cl4] suggests that two molecules of this compound (C7H15NO) are directly coordinating with the central Uranium atom. [] Further research is necessary to understand the specific nature of this coordination and its implications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.